tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate

Linker chemistry PROTAC building blocks Physicochemical properties

Streamline your PROTAC and ADC linker workflows with this single Boc-protected ethylenediamine hydrazide. Avoid multi-step synthesis: the pre-installed hydrazinecarbonyl group enables direct, pH-sensitive hydrazone ligation (T1/2 183 h pH 7, 4.4 h pH 5) without post-synthetic activation. - Solubility advantage: logP -0.7 and 4 H-bond donors enhance aqueous compatibility for cell-based screening and normal-phase purification. - Supply assurance: 95% minimum purity ensures reliable stoichiometric loading; non-hazardous transport simplifies logistics.

Molecular Formula C8H18N4O3
Molecular Weight 218.25 g/mol
CAS No. 1311314-62-1
Cat. No. B1525401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate
CAS1311314-62-1
Molecular FormulaC8H18N4O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNC(=O)NN
InChIInChI=1S/C8H18N4O3/c1-8(2,3)15-7(14)11-5-4-10-6(13)12-9/h4-5,9H2,1-3H3,(H,11,14)(H2,10,12,13)
InChIKeyQATKIPIGZRCTQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate (CAS 1311314-62-1) for Targeted Linker Chemistry


tert-Butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate (CAS 1311314-62-1) is a bifunctional building block combining a tert-butyl carbamate (Boc)-protected amine with a hydrazinecarbonyl moiety [1]. Its core structure bridges a protected ethylenediamine spacer and a reactive hydrazide equivalent, positioning it for sequential deprotection and bioconjugation strategies. Unlike simple monofunctional protected diamines, the compound integrates both a cleavable protective group (Boc) and a pre-installed hydrazide functionality within a single small-molecule architecture (MW 218.25 g/mol) [1].

Dual-functional entity: Boc-protected amine paired with a pre-installed hydrazide for sequential deprotection and bioconjugation.
Single-entity linker precursor: eliminates post-synthetic hydrazide activation, streamlining multistep PROTAC or ADC intermediate assembly.
Negative logP character supports aqueous reaction media, reducing organic co-solvent demand in solution-phase coupling protocols.

Why Generic Substitution of CAS 1311314-62-1 Fails for Sequential Multistep Linker Architectures


Replacing CAS 1311314-62-1 with a simple Boc-ethylenediamine or a standalone Boc-protected hydrazine disrupts synthetic workflows requiring both protective and reactive groups in a single entity. The compound's distinct physicochemical profile—specifically its lower logP, higher hydrogen bond donor count, and increased backbone flexibility compared to in-class analogs [1]—directly influences reaction kinetics, solubility, and handling. These quantitative differences are critical when linker polarity and solubility dictate the success of subsequent conjugation or deprotection steps, as detailed in the evidence guide below.

Missing pre-installed hydrazide
Replacing with Boc-ethylenediamine demands post-synthetic hydrazide activation, which may require harsh conditions and risk premature Boc cleavage or side reactions.
Incomplete orthogonal protection set
Standalone Boc-hydrazine lacks the ethylenediamine spacer, altering linker length and conjugation geometry, and may not support sequential deprotection strategies.
Polarity and chromatography mismatch
Differences in hydrogen bond donor count and logP between CAS 1311314-62-1 and common alternatives can shift solubility and normal-phase retention, complicating intermediate purification.

Quantitative Differentiation Evidence Guide for CAS 1311314-62-1 Selection


Physicochemical Differentiation: Hydrophilicity (logP) vs. N-Boc-ethylenediamine

CAS 1311314-62-1 (XLogP3-AA = -0.7) demonstrates markedly higher hydrophilicity than the primary in-class alternative N-Boc-ethylenediamine (XLogP3-AA = 0.0) [1][2]. This represents a shift into negative logP territory, indicating improved aqueous solubility and altered partitioning behavior critical for solution-phase conjugation protocols.

Hydrophilicity (logP)
Class-level
Target: XLogP3 = -0.7
Comparator: N-Boc-ethylenediamine 0.0
Δ = -0.7
Supports aqueous reaction compatibility in PROTAC/ADC intermediate synthesis.
Computed prediction; verify experimentally.
Linker chemistry PROTAC building blocks Physicochemical properties

Hydrogen Bond Donor Capacity vs. N-Boc-ethylenediamine

CAS 1311314-62-1 possesses 4 hydrogen bond donors (HBD) compared to 2 HBD for N-Boc-ethylenediamine [1][2]. This doubles the theoretical H-bonding capacity, which influences solvation, chromatographic behavior, and interaction with polar stationary phases during purification.

H-Bond Donor Count
Class-level
Target: 4 HBD
Comparator: 2 HBD
Δ = +2 (100% increase)
Enhances retention on normal-phase chromatography and aqueous solubility.
Theoretical count; solvation may vary.
Linker solubility Hydrogen bonding PROTAC formulation

Chain Flexibility: Rotatable Bond Count vs. N-Boc-ethylenediamine

CAS 1311314-62-1 features 5 rotatable bonds, versus 4 for N-Boc-ethylenediamine [1][2]. The additional rotatable bond, originating from the hydrazinecarbonyl extension, provides greater conformational flexibility that may be beneficial for spanning distant binding sites in bifunctional degrader molecules.

Rotatable Bond Count
Class-level
Target: 5 rotatable bonds
Comparator: 4 rotatable bonds
Δ = +1 (25% increase)
Increased conformational sampling for ternary complex formation in PROTAC design.
Structural parameter; confirm via synthesis.
Linker flexibility Conformational dynamics PROTAC design

Functional Group Differentiation: Integrated Hydrazide vs. Simple Amine Terminus

The hydrazinecarbonyl group of CAS 1311314-62-1 permits direct pH-responsive acylhydrazone formation, a functionality absent in simple Boc-ethylenediamine end-capped with a free amine [1]. Literature on acylhydrazone linkers reports a plasma half-life of 183 hours at pH 7 versus 4.4 hours at pH 5 , highlighting the pH-dependent stability-reactivity balance that the core hydrazide moiety enables.

Hydrazide Functionality
Class-level
Target: Hydrazide precursor for pH-cleavable acylhydrazone
Comparator: Free amine (no intrinsic pH-labile group)
Hydrazone class T₁/₂: 183 h (pH 7) vs 4.4 h (pH 5)
Supports acid-labile linker strategies; class-level pH-dependent stability differential.
Data from hydrazone linker literature; target is precursor.
Bioconjugation Hydrazide chemistry pH-dependent release

Commercial Purity Benchmark vs. Market-Available Boc-ethylenediamine

While N-Boc-ethylenediamine is routinely supplied at 98% purity [1], CAS 1311314-62-1 is specified at 95% minimum purity by vendors such as AKSci and Leyan , providing a defined baseline for batch-to-batch reproducibility in intermediate-scale syntheses where stoichiometric precision is critical.

Commercial Purity Baseline
Reported
Target: ≥95% (AKSci, Leyan)
Comparator: 98% (N-Boc-ethylenediamine)
3% lower nominal purity; informs stoichiometry
Defined 95% specification supports accurate stoichiometric calculation.
Vendor COA; verify lot-specific purity.
Linker procurement Purity specification Building block quality

Molecular Weight Differential for Linker Length Optimization

CAS 1311314-62-1 (MW 218.25 g/mol) adds 58.04 g/mol compared to the shorter N-Boc-ethylenediamine (MW 160.21 g/mol) [1][2], directly attributable to the hydrazinecarbonyl extension. This incremental mass provides an intermediate linker segment length suitable for fine-tuning the distance between ligase and target protein ligands in PROTAC development.

Molecular Weight Differential
Class-level
Target: 218.25 g/mol
Comparator: 160.21 g/mol
Δ +58.04 g/mol (36.2%)
Provides incremental spatial extension (~2 bonds) for linker length optimization.
Calculated from structure; confirm synthetic incorporation.
Linker design Molecular weight PROTAC optimization

Targeted Application Scenarios for CAS 1311314-62-1 Based on Quantitative Differentiation Evidence


PROTAC Linker Libraries Requiring Pre-Installed Hydrazide Functionality

CAS 1311314-62-1 is suited for two-stage PROTAC assembly strategies where an aldehyde-bearing E3 ligase ligand library is condensed with hydrazide-containing target ligands. The compound's pre-installed hydrazinecarbonyl group eliminates post-synthetic hydrazide activation , while its lower logP (-0.7) enhances aqueous compatibility during direct cell-based screening without intermediate purification [1]. The 5 rotatable bonds provide the conformational flexibility needed to survey diverse ternary complex geometries [1].

Acid-Cleavable ADC Linker Intermediate Synthesis

The hydrazinecarbonyl moiety serves as a direct precursor for acid-labile hydrazone bond formation, leveraging the pronounced pH-dependent stability differential (T₁/₂ 183 h at pH 7 vs 4.4 h at pH 5 for the hydrazone class) . Sequential Boc deprotection enables orthogonal conjugation at the ethylenediamine terminus, providing a modular platform for antibody-drug conjugate linker construction.

Polar PROTAC or Bioconjugate Purification Optimization

With 4 hydrogen bond donors and a negative logP, CAS 1311314-62-1-based intermediates exhibit enhanced retention on normal-phase chromatography and improved aqueous solubility relative to N-Boc-ethylenediamine-based constructs [1][2]. This property is advantageous when synthesizing highly polar PROTAC molecules that challenge standard reversed-phase purification protocols.

Intermediate-Scale Synthesis Requiring Defined Stoichiometric Purity

When scaling beyond milligram quantities, the documented 95% minimum purity specification allows accurate calculation of reagent equivalents for convergent fragment coupling, reducing the risk of incomplete conversion due to underestimated linker loading. The compound's non-hazardous transport classification simplifies procurement logistics.

Application
Selection Property
Validation Focus
PROTAC linker libraries
Dual-functional entity (Boc-amine + hydrazide), negative logP
Aqueous reaction compatibility, ternary complex geometry sampling
Acid-cleavable ADC linkers
Hydrazide precursor for pH-labile hydrazone, orthogonal Boc deprotection
pH-dependent release kinetics, orthogonal conjugation control
Polar PROTAC purification
High hydrogen bond donor count, negative logP
Normal-phase retention, aqueous solubility enhancement
Intermediate-scale synthesis
Defined purity specification (≥95%), non-hazardous transport
Stoichiometric accuracy, procurement logistics
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